![molecular formula C10H14N2O B13317393 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine is a chemical compound with a unique structure that includes an azetidine ring, a pyridine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of azetidine-3-ol and 5-methylpyridine in the presence of a suitable base and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine is unique due to its specific combination of an azetidine ring and a pyridine ring with a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-9(4-11-3-8)7-13-10-5-12-6-10/h2-4,10,12H,5-7H2,1H3 |
InChI Key |
MOUYHXOUGLRLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


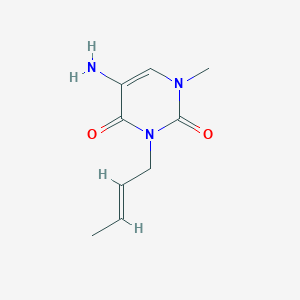
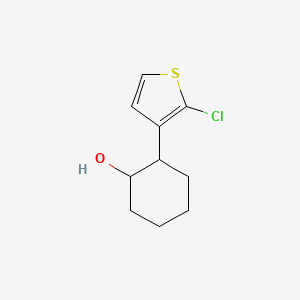

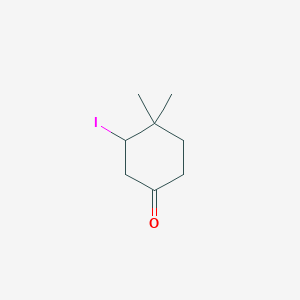
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)
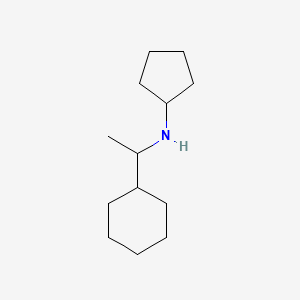

![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
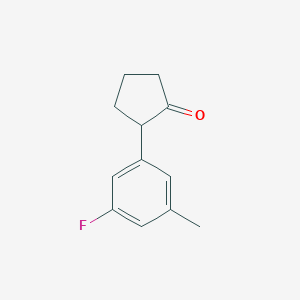
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
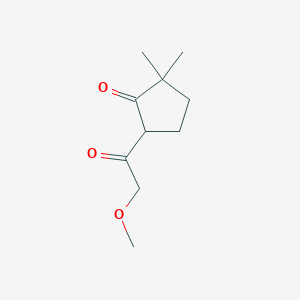
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
